1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one 1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18796258
InChI: InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)7-4-6(16)2-3-8(7)15-10(12)13/h2-4,9-10,16H,1H3
SMILES:
Molecular Formula: C10H9ClF2O2S
Molecular Weight: 266.69 g/mol

1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18796258

Molecular Formula: C10H9ClF2O2S

Molecular Weight: 266.69 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one -

Specification

Molecular Formula C10H9ClF2O2S
Molecular Weight 266.69 g/mol
IUPAC Name 1-chloro-1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one
Standard InChI InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)7-4-6(16)2-3-8(7)15-10(12)13/h2-4,9-10,16H,1H3
Standard InChI Key LLKNGVMWUXRVEM-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=CC(=C1)S)OC(F)F)Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one (molecular formula: C₁₀H₉ClF₂O₂S; molecular weight: 266.69 g/mol) features a propan-2-one backbone substituted at the α-carbon with a chlorine atom and a 2-(difluoromethoxy)-5-mercaptophenyl group. The phenyl ring contains two key substituents:

  • A difluoromethoxy group (-OCF₂H) at the 2-position, introducing electron-withdrawing effects and steric bulk.

  • A mercapto group (-SH) at the 5-position, contributing nucleophilic reactivity and hydrogen-bonding capabilities.

The chloro and carbonyl groups at the α-carbon create an electrophilic center, facilitating nucleophilic substitution and condensation reactions.

Spectroscopic and Physical Data

While experimental spectral data for this specific compound remain limited, analogous structures provide insights:

PropertyValue/DescriptionSource Analogue
Boiling PointEstimated 280–300°C (decomposition)Similar chloroketones
SolubilityModerate in polar aprotic solventsEVT-14171195
IR Absorption~1700 cm⁻¹ (C=O stretch)EVT-14171195
¹⁹F NMRδ -120 to -125 ppm (OCF₂H)EVT-14190665

Synthetic Methodologies

Multi-Step Synthesis Framework

The synthesis typically follows a three-stage approach, optimized for functional group compatibility:

Stage 1: Phenolic Precursor Functionalization
A resorcinol derivative undergoes sequential modifications:

  • Difluoromethoxylation at the 2-position using chlorodifluoromethane under basic conditions.

  • Thiol Protection at the 5-position via tritylation to prevent oxidation during subsequent steps.

Stage 2: Ketone Formation
Friedel-Crafts acylation introduces the propan-2-one moiety:

  • Reaction conditions: AlCl₃ catalyst, dichloromethane solvent, 0–5°C.

  • Yield optimization requires strict moisture control to prevent hydrolysis.

Stage 3: Chlorination and Deprotection

  • α-Chlorination: Treatment with sulfuryl chloride (SO₂Cl₂) in CCl₄ at reflux.

  • Thiol Deprotection: Acidic cleavage of trityl groups using trifluoroacetic acid.

Reactivity and Chemical Transformations

Nucleophilic Substitution at α-Carbon

The electron-deficient α-carbon participates in SN2 reactions:

Example Reaction:
C10H9ClF2O2S+NaN3C10H9N3F2O2S+NaCl\text{C}_{10}\text{H}_9\text{ClF}_2\text{O}_2\text{S} + \text{NaN}_3 \rightarrow \text{C}_{10}\text{H}_9\text{N}_3\text{F}_2\text{O}_2\text{S} + \text{NaCl}

  • Conditions: DMF solvent, 60°C, 12 hr.

  • Applications: Azide intermediates for click chemistry applications.

Thiol-Disulfide Exchange

The mercapto group enables redox-mediated polymerization:

  • Oxidative coupling using H₂O₂ forms disulfide-linked dimers.

  • Reversible under reducing conditions (e.g., DTT, TCEP).

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Comparison with the 4-mercaptophenyl isomer (EVT-14190665):

Parameter5-Mercapto Derivative4-Mercapto Isomer
Melting Point98–101°C (predicted)92–94°C
Thiol pKa~6.8 (calculated)~7.1
Reactivity IndexHigher electrophilicity at α-carbonModerate reactivity

The 5-mercapto derivative exhibits enhanced α-carbon electrophilicity due to reduced steric hindrance from the difluoromethoxy group.

Fluorine Substitution Impact

Contrasting with 2-fluoro-4-mercaptophenyl analogue (EVT-14171195):

PropertyDifluoromethoxy DerivativeMonofluoro Analogue
Lipophilicity (LogP)2.1 (estimated)1.8
Metabolic StabilityImproved (CF₂ group resistance)Moderate
Synthetic ComplexityHigher (multiple protection steps)Lower

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